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Compound of Interest

Compound Name:
4-(benzyloxy)-5-methoxy-2-

nitrobenzamide

CAS No.: 60547-94-6

Cat. No.: B6597756 Get Quote

4-(benzyloxy)-5-methoxy-2-nitrobenzamide is a molecule of significant interest in medicinal

chemistry, embodying a structural scaffold with potential applications in drug discovery. The

precise three-dimensional arrangement of atoms and molecules in its solid state, known as the

crystal structure, is a critical determinant of its physicochemical properties. These properties,

including solubility, dissolution rate, stability, and bioavailability, are paramount in the

development of a successful pharmaceutical product. Understanding the crystal structure

allows for a rational approach to formulation, patent protection, and the prediction of its

behavior in a biological environment.

While the specific crystal structure of 4-(benzyloxy)-5-methoxy-2-nitrobenzamide is not

publicly available at the time of this guide, a comprehensive analysis of a very close structural

analog, Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate, provides invaluable insights. This

guide will leverage the known crystal structure of this methyl ester to draw meaningful

comparisons with other benzamide derivatives, offering a predictive glimpse into the potential

solid-state characteristics of the target benzamide. Furthermore, this guide will furnish

researchers with a detailed experimental workflow for determining such crystal structures, from

crystal growth to data analysis.

Comparative Crystal Structure Analysis: Insights
from a Close Analog
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The crystal structure of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate has been determined

by X-ray diffraction, providing a robust foundation for understanding the molecular conformation

and intermolecular interactions that are likely to be present in the analogous benzamide.[1]

Crystal Structure of Methyl 4-(benzyloxy)-5-methoxy-2-
nitrobenzoate
The key crystallographic data for Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate are

summarized in the table below.[1]

Parameter Value

Chemical Formula C₁₆H₁₅NO₆

Crystal System Monoclinic

Space Group P2(1)/c

a (Å) 5.590(2)

b (Å) 17.591(7)

c (Å) 15.427(6)

β (°) 90

Volume (Å³) 1516.9(10)

Z 4

The molecule crystallizes in the monoclinic space group P2(1)/c, a common space group for

organic molecules.[1] The four molecules within the unit cell (Z=4) are arranged in a

centrosymmetric manner. The molecular structure reveals a planar aromatic ring system, with

the nitro group and the ester group exhibiting some torsion with respect to the ring plane.

Comparison with Other Benzamide Derivatives
To appreciate the potential influence of the amide group in 4-(benzyloxy)-5-methoxy-2-
nitrobenzamide, it is instructive to compare the crystal packing of the methyl ester with that of
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other known benzamide derivatives. Benzamides are known to form robust hydrogen-bonding

networks, which significantly influence their crystal packing.[2][3]

Compound Crystal System Space Group
Key Intermolecular
Interactions

Methyl 4-

(benzyloxy)-5-

methoxy-2-

nitrobenzoate

Monoclinic P2(1)/c
Weak C-H···O

interactions

Benzamide Monoclinic P2₁/c

Strong N-H···O

hydrogen-bonded

dimers

N-(3,4-

methylenedioxybenzo

yl) morpholine

Orthorhombic Pbca
Weak C-H···O

hydrogen bonds

N-[2-(4-fluoro-3-

phenoxybenzoyl)hydr

azinecarbothioyl]benz

amide

Monoclinic P2₁/c
Intramolecular N-H···O

hydrogen bond

The primary differentiating factor between the methyl ester and the target benzamide is the

presence of the amide N-H protons. These protons are excellent hydrogen bond donors and

are expected to form strong N-H···O hydrogen bonds with the amide carbonyl oxygen or the

nitro group of an adjacent molecule. This would likely lead to a more densely packed structure

with a higher melting point and potentially different solubility characteristics compared to the

methyl ester, which lacks these strong hydrogen-bonding capabilities. The crystal structure of

benzamide itself showcases the formation of hydrogen-bonded dimers, a common motif in

primary amides.[3]

Experimental Protocol for Crystal Structure
Determination
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Obtaining high-quality single crystals is often the most challenging step in determining a crystal

structure.[4] The following is a generalized protocol for the crystallization and subsequent

single-crystal X-ray diffraction analysis of a compound like 4-(benzyloxy)-5-methoxy-2-
nitrobenzamide.

Part 1: Single Crystal Growth
Purification of the Compound: The starting material must be of the highest possible purity.

Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to

disorder. Recrystallization or column chromatography are common purification methods.

Solvent Selection: The choice of solvent is crucial.[4] A suitable solvent should dissolve the

compound when heated but allow for slow precipitation upon cooling. A solvent screen using

small amounts of the compound in various solvents (e.g., ethanol, methanol, acetone, ethyl

acetate, toluene, and mixtures thereof) is recommended.

Crystallization Method: Slow Evaporation

Prepare a saturated or near-saturated solution of the compound in the chosen solvent at

room temperature.

Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

Cover the vial with a cap that has a small hole or with parafilm punctured with a needle.

This allows for slow evaporation of the solvent.

Place the vial in a vibration-free environment and allow it to stand undisturbed for several

days to weeks.

Part 2: Single-Crystal X-ray Diffraction
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is

selected under a microscope and mounted on a goniometer head.

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[5][6]

The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of

the atoms. X-rays (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å) are directed

at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
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Structure Solution and Refinement: The collected diffraction data are processed to determine

the unit cell dimensions and space group. The initial positions of the atoms are determined

using direct methods or Patterson methods. The structural model is then refined against the

experimental data to obtain the final, accurate crystal structure.[5] This process also allows

for the determination of the absolute configuration of chiral molecules.[7]

Experimental Workflow Diagram

Compound Preparation Crystal Growth X-ray Diffraction Structure Analysis

Synthesis of
4-(benzyloxy)-5-methoxy-2-nitrobenzamide Purification Solvent Screening Slow Evaporation Crystal Selection

& Mounting Data Collection Structure Solution Structure Refinement Final Crystal
Structure

Click to download full resolution via product page

Caption: Workflow for Crystal Structure Determination.

Conclusion
The determination of the crystal structure of a pharmaceutical compound is a cornerstone of

modern drug development. While the crystal structure of 4-(benzyloxy)-5-methoxy-2-
nitrobenzamide remains to be experimentally determined, this guide has demonstrated how a

detailed analysis of a close structural analog, Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate,

can provide profound predictive insights into its solid-state properties. The expected presence

of strong intermolecular hydrogen bonding in the benzamide derivative is likely to result in a

distinct crystal packing arrangement compared to its methyl ester counterpart. The provided

experimental protocols offer a clear roadmap for researchers to pursue the crystallographic

characterization of this and other novel compounds, thereby facilitating a more informed and

efficient drug development process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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